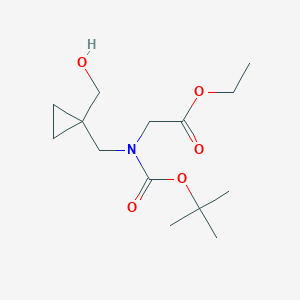

Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

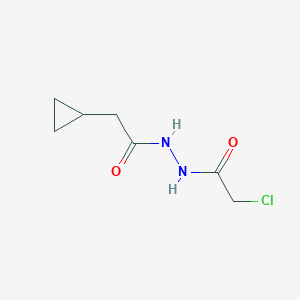

Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate is a chemical compound with the molecular formula C14H25NO5 . It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds involves the addition of certain reagents to diethanolamine, heating to reflux for 1-1.5 hours, cooling to 23-28°C, adding sulfuryl chloride, reacting with liquid ammonia for 2.5-3.5 hours after the reaction is complete, cooling to 23-28°C, adding di-tert-butyl dicarbonate, stirring for 0.5-1 hour, and introducing hydrogen to remove the benzyl group .科学的研究の応用

Synthesis of Chiral β-Hydroxy Acids

This compound is used in the synthesis of chiral β-hydroxy acids, which are valuable in medicinal chemistry due to their presence in a range of natural products with significant chemical and medicinal properties . These acids serve as intermediates in organic synthesis and are found in lipids similar to super molecules containing depsipeptides.

Production of Erythro and Threo Isomers

The compound facilitates the synthesis of Erythro (±) and Threo (±) isomers . The Erythro (±) isomer can be obtained in excellent yield using sodium borohydride, while the Threo (±) isomer is produced through an inversion method, showcasing its versatility in stereochemical manipulations.

Enantioselective Synthesis

It plays a crucial role in the enantioselective synthesis of various compounds. For instance, it’s used in the synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate, which is important for creating substances with specific optical activities .

Intermediate for Neuromodulators

As an intermediate, it contributes to the synthesis of neuromodulators like γ-Amino β-hydroxybutyric acid (GABOB), which has applications in the central nervous system as a hypotensive drug .

Anticancer Drug Precursors

This compound is also involved in the synthesis of depsipeptides like Dolastatin, which exhibit cytotoxic anti-meiotic activity and are used in anticancer drugs .

Lipopolysaccharide Studies

In the study of lipopolysaccharides within cells, this compound is used due to its structural similarity to the oleophilic elements of lipopolysaccharides .

Statin Synthesis

It aids in the synthesis of statins, which are a class of drugs used to lower cholesterol levels in the blood and have a common structural feature of a chiral center bearing the γ-amino substituent .

Multidrug Therapy for Mycobacterial Infections

The compound may be associated with multidrug therapy to effectively reduce mycobacterial viability, indicating its potential use in treating infections .

将来の方向性

The future directions for the use of this compound could involve further exploration of its potential applications in pharmaceutical testing . As with any chemical compound, future research would also likely involve a more detailed investigation of its physical and chemical properties, as well as its safety profile.

作用機序

Target of Action

It’s known that the compound contains aBoc-protected amino group , which is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . This suggests that the compound could potentially interact with a wide range of biological targets.

Mode of Action

The boc group in the compound can be deprotected under mild acidic conditions to form a free amine . This transformation could potentially enable the compound to interact with its targets in a specific manner.

Result of Action

The ability of the compound to form a free amine under mild acidic conditions could potentially lead to various molecular and cellular effects, depending on the specific targets and pathways involved.

Action Environment

Factors such as ph could potentially affect the compound’s action, given that the boc group can be deprotected under mild acidic conditions .

特性

IUPAC Name |

ethyl 2-[[1-(hydroxymethyl)cyclopropyl]methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-5-19-11(17)8-15(9-14(10-16)6-7-14)12(18)20-13(2,3)4/h16H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHWOYBNHVFMTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC1(CC1)CO)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Tert-butoxycarbonyl-7-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2906104.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2906108.png)

![6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2906112.png)

![{2-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine hydrochloride](/img/no-structure.png)

![N-(3-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2906116.png)

![2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2906118.png)

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,2,6-trimethylmorpholin-4-yl)propan-1-one](/img/structure/B2906119.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906120.png)

![5-amino-2-[(2,6-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2906124.png)